molecular formula C22H20ClFN2O4S B2690520 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide CAS No. 451500-55-3

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2690520
CAS No.: 451500-55-3
M. Wt: 462.92
InChI Key: AERLFPYQBWRTIG-UHFFFAOYSA-N
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Description

The compound 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a sulfamoyl benzamide derivative characterized by a 2-fluorobenzoic acid backbone substituted with a sulfamoyl group at the 5-position. The sulfamoyl group is further modified with a 2-chlorobenzyl moiety, while the benzamide nitrogen is linked to a 2-ethoxyphenyl substituent.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-2-30-21-10-6-5-9-20(21)26-22(27)17-13-16(11-12-19(17)24)31(28,29)25-14-15-7-3-4-8-18(15)23/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERLFPYQBWRTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 2-chlorobenzylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.

    Coupling with 2-ethoxyphenylamine: The sulfonamide intermediate is then reacted with 2-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the fluorobenzamide moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophilic substitution using sodium azide (NaN3) in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound shares structural similarities with several sulfamoyl benzamides and sulfonamide derivatives reported in the literature. Key analogs and their properties are summarized below:

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Molecular Weight Key Biological Activity Reference
Target Compound R1: 2-ethoxyphenyl; R2: 2-chlorobenzyl Not reported ~463.89* Not directly reported
4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) R1: 4-methylphenyl; R2: 3-fluorophenyl-triazine 266–268 ~600.5 Not reported
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) R1: salicylamide; R2: 3-fluorophenyl Not reported ~424.87 PD-L1 inhibition (57.15%)
N-(3,4-Difluorophenyl)-5-(N-(N,N-dimethylsulfamoyl)sulfamoyl)-2-fluorobenzamide (4r) R1: 3,4-difluorophenyl; R2: dimethylsulfamoyl Not reported ~469.34 Antiviral (HBV capsid assembly effector)
K781-8224 R1: 3-chloro-4-methylphenyl; R2: 2-chlorobenzyl Not reported 467.34 Not reported
5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (7) R1: 2,4-difluorophenyl; R2: methoxybenzyl Not reported ~452.86 PD-L1 inhibition (50.99%)

*Calculated based on molecular formula C22H19ClFN2O4S.

Key Observations:

  • Substituent Effects on Melting Points: Compounds with electron-withdrawing groups (e.g., trifluoromethyl in , Compound 52) exhibit higher melting points (277–279°C), likely due to increased molecular rigidity and intermolecular interactions . The target compound’s 2-ethoxy group (electron-donating) may reduce its melting point compared to halogen-rich analogs.

Biological Activity

5-(N-(2-chlorobenzyl)sulfamoyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfamoyl Group : Known for its role in inhibiting bacterial growth.
  • Fluorobenzamide Moiety : Enhances lipophilicity and bioavailability.
  • Chlorobenzyl Substituent : May influence binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, while the fluorobenzamide structure may enhance the compound's interaction with various receptors.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving benzamide derivatives have demonstrated their effectiveness against various strains of bacteria, including resistant strains.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDStaphylococcus aureus
I-8 (similar derivative)16 µMMulti-drug resistant bacteria

The above table illustrates the promising antimicrobial activity of related compounds, suggesting that this compound may exhibit similar effects.

Anticancer Activity

In vitro studies have indicated that benzamide derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. The compound's structural features may allow it to inhibit RET kinase activity, which is crucial in certain types of cancers.

Study ReferenceCompound TestedResult
I-8Strong inhibition of RET kinase activity
MA-1156Antibacterial and potential anticancer effects

Case Studies

  • Antimicrobial Study : A recent study evaluated the efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 16 µM, showcasing the compound's potential as an antibacterial agent.
  • Cancer Cell Proliferation : In another study focused on cancer therapy, compounds similar to this benzamide were tested for their ability to inhibit cell proliferation driven by RET mutations. The findings revealed a marked decrease in cell viability, indicating potential therapeutic applications in oncology.

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